四乙基硼酸钠

描述

Sodium tetraethylborate is not directly mentioned in the provided papers; however, several studies discuss related sodium borate compounds and their properties. For instance, sodium tetraborate decahydrate crystals were grown and analyzed for their functional groups, hardness, optical properties, and electrical conductivity . Sodium tetraphenylborate and its derivatives have been synthesized and studied for their reagent properties, solid-state structures, and as phenylating reagents in various chemical reactions 10. Sodium tetramethoxyborate has been reported as an efficient catalyst for Michael additions . Additionally, sodium metaborate tetrahydrate was synthesized and characterized, including its dehydration kinetics . An unusual sodium-ammonia tetraborate containing a tetranuclear sodium ion cluster was also synthesized and characterized .

Synthesis Analysis

The synthesis of sodium borate compounds varies depending on the desired end product. Sodium tetrakis(m-chlorophenyl)borate was synthesized and found to form precipitates with various cations, suggesting its use in qualitative analysis . Sodium metaborate tetrahydrate was synthesized by reacting anhydrous borax with sodium hydroxide at specific conditions . Sodium tetraphenylborate has been used as a phenylating reagent in palladium-catalyzed reactions, indicating its reactivity and potential in organic synthesis 10.

Molecular Structure Analysis

The molecular structure of sodium borate compounds has been elucidated using techniques such as X-ray diffraction. For example, the solid-state structures of lithium and sodium tetraphenylborates were analyzed at room and low temperatures, revealing polymeric columns and coordination patterns . The crystal structure of a tetraethylene glycol complex of sodium tetraphenylborate was determined to be triclinic with highly asymmetric sodium ion coordination .

Chemical Reactions Analysis

Sodium borate compounds participate in various chemical reactions. Sodium tetraphenylborate has been used in palladium-catalyzed phenylation of alkenes and acid chlorides, demonstrating its versatility as a reagent 10. Sodium tetramethoxyborate catalyzes Michael reactions under practically neutral conditions, showcasing its potential as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium borate compounds have been extensively studied. Sodium tetraborate decahydrate crystals exhibit a band gap of 4.1 eV and photoluminescence emission, with dielectric constant increasing with temperature . The dehydration kinetics of sodium metaborate tetrahydrate were analyzed, revealing a multi-step process with varying activation energies . The unusual sodium-ammonia tetraborate features a 3-D framework linked by a [Na4O18] cluster, which may contribute to its second-harmonic-generation response .

科学研究应用

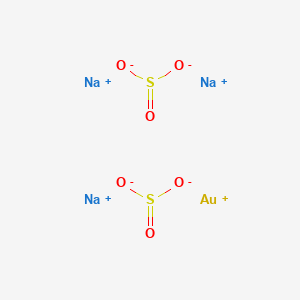

增强金化学蒸发生成:使用四乙基硼酸钠来增强金的化学蒸发生成效率。它提高了原子吸收光谱中的检测限和灵敏度,并估计其生成效率范围为0.8–6% (Xu & Sturgeon, 2005)。

生物组织中有机锡化合物的分析:它已被用于有机锡化合物的种类分析技术中,对于分析真实的贻贝样品显示出有效性 (Chau, Yang, & Brown, 1997)。

钯催化的烯丙基醋酸酯苯基化:在这个应用中,商用四苯硼酸钠被用作苯基化试剂,展示了它在有机合成中的实用性 (Legros & Fiaud, 1990)。

与宏观聚醚形成的络合物:四苯硼酸钠已被用于合成与环状聚醚形成的络合物,展示了不同条件下的金属配位和新产品潜力 (Parsons, Truter, & Wingfield, 1975)。

有机锡化合物分析中的乙基化试剂:用作一系列有机锡化合物的乙基化试剂,允许通过气相色谱进行分析 (Ashby & Craig, 1991)。

在聚氨酯网络中:研究其在基于聚醚的聚氨酯网络中的粘弹性行为,从而深入了解存储模量对各种因素的依赖 (Killis, Nest, Gandini, & Cheradame, 1982)。

监测碱性溶液中的降解产物:在监测四苯硼酸钠在高放射性废物中沉淀和去除放射性核素时产生的降解产物中起重要作用 (Hsu & White, 1998)。

提取和衍生化的优化:其在同时从污泥中提取丁基和苯基锡并对其进行衍生化方面的应用得到了优化,展示了在环境分析中的重要性 (Bancon-Montigny, Lespes, & Potin-Gautier, 1999)。

海洋生物中有机锡种类分析:针对海洋生物中有机锡化合物的分析进行了优化,展示了在克服生物样品中基质效应问题方面的有效性 (Cassi, Tolosa, Bartocci, & Mora, 2002)。

微量元素种类分析技术:用于确定砷、硒、硫和锡的种类,特别是用于产生挥发性氢化物以进行分离和浓缩 (Howard, 1997)。

安全和危害

Sodium tetraethylborate is pyrophoric and reacts violently with water . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water . Personal protective equipment including dust masks, eyeshields, and gloves should be worn when handling this compound .

未来方向

Sodium tetraethylborate has been used in the development of powerful one-pot techniques combining native chemical ligation and cysteine reductive desulfurization, which is central to the production of proteins by chemical synthesis . This suggests potential future directions in the field of protein synthesis . Additionally, Sodium-ion batteries (SIBs) are emerging as a viable alternative to lithium-ion battery (LIB) technology, as their raw materials are economical, geographically abundant, and less toxic . This suggests potential future directions in the field of energy storage .

属性

IUPAC Name |

sodium;tetraethylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSBMTRYJRHYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(CC)(CC)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165859 | |

| Record name | Sodium tetraethylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, off-white, or yellow crystals; [Alfa Aesar MSDS] | |

| Record name | Sodium tetraethylborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium tetraethylborate | |

CAS RN |

15523-24-7 | |

| Record name | Sodium tetraethylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015523247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetraethylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetraethylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

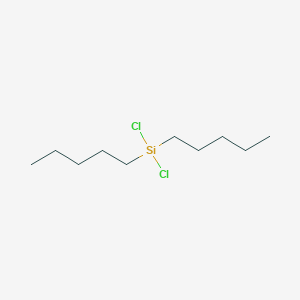

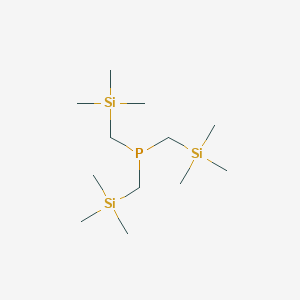

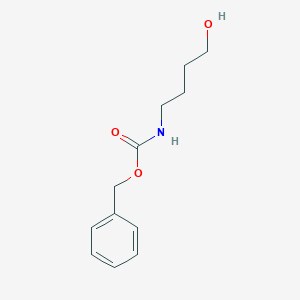

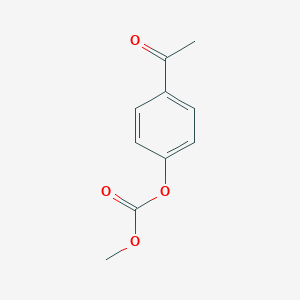

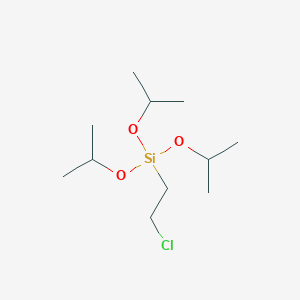

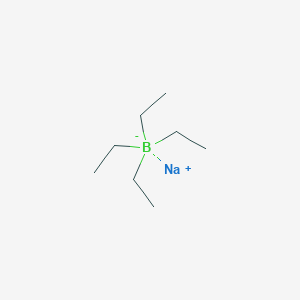

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。